![molecular formula C17H18N2O5S2 B2656835 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448077-30-2](/img/structure/B2656835.png)

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

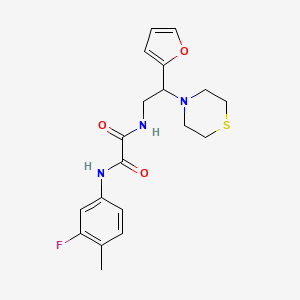

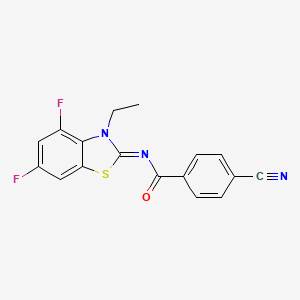

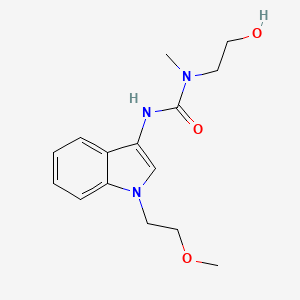

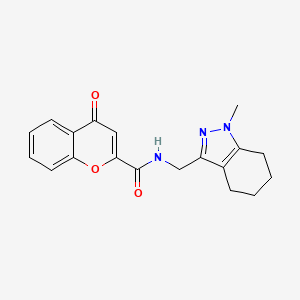

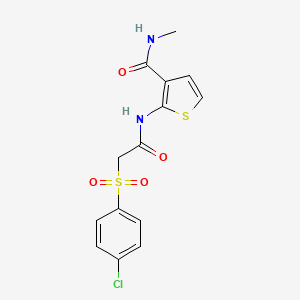

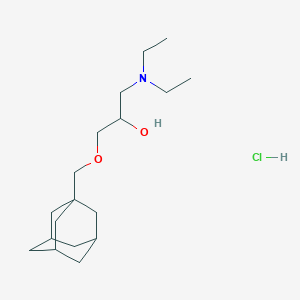

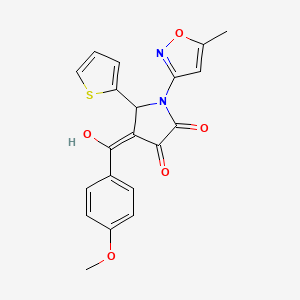

This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a cyclopropyl group, a sulfonamide group, and a benzo[d]oxazole group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzo[d]oxazole is a fused ring system that consists of a benzene ring fused to an oxazole ring. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. They are well-known for their antimicrobial activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. For example, the thiophene ring could be formed through a condensation reaction . The sulfonamide group could be introduced through a substitution reaction involving a sulfonyl chloride and an amine .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the sulfonamide group could undergo hydrolysis under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity : Research on novel heterocyclic compounds containing a sulfonamido moiety, like the compound , indicates potential use as antibacterial agents. These compounds have shown high activities against certain bacteria (Azab, Youssef, & El-Bordany, 2013).

Ocular Hypotensive Agents : Derivatives of benzo[b]thiophene-2-sulfonamide, which include similar structures, have been prepared to investigate their potential as ocular hypotensive agents. This application is particularly useful in the treatment of glaucoma (Graham et al., 1989).

Antimicrobial Agents : A study on azole derivatives as potential antimicrobial agents involved the synthesis of compounds with sulfonamide functions. Some of these compounds displayed activity against test microorganisms, highlighting their potential in antimicrobial therapy (Sahin et al., 2012).

Cyclooxygenase-2 (COX-2) Inhibitory Activity : Sulfonamide substituted 1,5-diarylimidazole derivatives have been synthesized for their potential COX-2 inhibitory activity. This activity is significant for the development of anti-inflammatory drugs (Navidpour et al., 2014).

Antioxidant Agents : Certain derivatives have been synthesized and evaluated for their antioxidant activities. This includes 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, which showed significant antioxidant activity (Ghanbari Pirbasti et al., 2016).

Drug Metabolism Studies : The compound has been used in drug metabolism research, particularly in the preparation of mammalian metabolites of AMPA receptor potentiators using microbial-based surrogate biocatalytic systems (Zmijewski et al., 2006).

Endothelin Receptor Antagonists : Research on benzo[b]thiophene derivatives as endothelin receptor antagonists highlights the potential of such compounds in treating conditions like congestive heart failure (Murugesan et al., 2000).

Antimalarial and COVID-19 Drug Research : Some sulfonamide derivatives have been investigated for their antimalarial properties and potential utility as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S2/c1-19-13-9-12(6-7-14(13)24-16(19)20)26(22,23)18-10-17(21,11-4-5-11)15-3-2-8-25-15/h2-3,6-9,11,18,21H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJJJFGGBVMDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CS4)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)

![N-(3-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656764.png)

![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)

![6,7-dimethyl-9-(3-methylbenzyl)-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2656772.png)

![1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2656773.png)

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2656775.png)